N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Overview
Description
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is a white to off-white powder . It has a molecular formula of C10H17BrN2O2 and a molecular weight of 277.16 g/mol . This compound is also known by the synonyms N-(5-(2-bromoacetamido)pentyl)acrylamide and N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide .
Physical And Chemical Properties Analysis
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is a white to off-white powder . Its molecular weight is 277.16 g/mol . Additional physical and chemical properties were not found in the search results.Scientific Research Applications
Novel Synthesis and Antitumor Properties
A study by Girgis et al. explored the synthesis of nicotinamide derivatives with cytotoxic properties, potentially relevant to N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide's structural class. These derivatives showed considerable antitumor properties, particularly against breast cancer cell lines, highlighting their potential in cancer research and therapy (Girgis, Hosni, & Barsoum, 2006).
Titanium-Mediated Synthesis of Enamides
Reeves et al. discussed a direct titanium-mediated conversion of ketones into enamides, a method relevant to the synthesis and functionalization of compounds like N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide. This process facilitates the creation of valuable chiral amine building blocks and demonstrates broad utility in various catalytic asymmetric bond-forming processes (Reeves et al., 2012).
Fungicidal Activities of Exocyclic Enamides
Tian et al. synthesized novel 5-methylenemorpholin-3-one derivatives, which are exocyclic enamides, showing significant in vitro fungicidal activity. This suggests applications in agricultural chemistry and the development of new fungicides (Tian et al., 2015).
Polymer Science and Material Chemistry
Seuring et al. described the structure and potential of N-acryloyl glycinamide for radical polymerization to create polymers with thermoresponsive behavior in aqueous solutions. This research indicates the relevance of similar acrylamide derivatives in designing smart materials and responsive polymers (Seuring, Agarwal, & Harms, 2011).
Synthesis of Enamides for Organic Synthesis
Another study focused on the synthesis of novel exocyclic enamides and their evaluation for fungicidal activities, showcasing the chemical versatility and potential applications in developing bioactive compounds (L. Tian et al., 2015).
Future Directions
properties
IUPAC Name |
N-[5-[(2-bromoacetyl)amino]pentyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O2/c1-2-9(14)12-6-4-3-5-7-13-10(15)8-11/h2H,1,3-8H2,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNTIPUCYZQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731694 | |
Record name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
CAS RN |
859161-71-0 | |
Record name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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